molecular formula C14H12ClNO4 B4033809 {5-chloro-2-[(4-nitrobenzyl)oxy]phenyl}methanol

{5-chloro-2-[(4-nitrobenzyl)oxy]phenyl}methanol

Cat. No.: B4033809
M. Wt: 293.70 g/mol
InChI Key: RUTVGWREOGDGSP-UHFFFAOYSA-N
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Description

{5-chloro-2-[(4-nitrobenzyl)oxy]phenyl}methanol is a useful research compound. Its molecular formula is C14H12ClNO4 and its molecular weight is 293.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0454856 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Reaction Mechanisms

A study by Il’ichev, Schwörer, and Wirz (2004) delved into the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including methanol photorelease and ATP release from caged ATP. This research offers significant insights into the intricate pathways involved in the release mechanisms of these compounds, highlighting the identification of novel intermediates that precede methanol release. Such findings are crucial for potential applications in bioagent response determination using caged compounds (Il’ichev, Schwörer, & Wirz, 2004).

Photocatalytic Oxidation

Research on the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes on a TiO2 photocatalyst under O2 atmosphere, has been conducted by Higashimoto et al. (2009). This study underscores the versatility of TiO2 as a photocatalyst in oxidizing benzyl alcohols to aldehydes under both UV and visible light, offering new avenues for selective photocatalytic oxidation reactions (Higashimoto et al., 2009).

Organic Synthesis Applications

Sarki et al. (2021) introduced a clean and cost-effective method utilizing methanol both as a C1 synthon and H2 source for selective N-methylation of amines. This approach, employing RuCl3.xH2O as a catalyst, underscores methanol's potential in organic synthesis, extending to the synthesis of pharmaceutical agents through late-stage functionalization. Such methodologies highlight the adaptability and efficiency of using methanol in the synthesis of complex organic molecules, including pharmaceuticals (Sarki et al., 2021).

Chemical Synthesis and Structural Analysis

Another study focused on the structural analysis of (2-Chloro-4-nitrobenzoato)(methanol)triphenyltin(IV), revealing the trigonal–bipyramidal environment around the SnIV atom formed by a monodentate carboxylate group, three phenyl rings, and a methanol molecule. This research not only provides valuable insights into the molecular structure of such compounds but also emphasizes the significance of intermolecular interactions in the crystalline state, contributing to the understanding of molecular configurations and their implications in chemical synthesis and material science (Yip-Foo Win et al., 2011).

Properties

IUPAC Name

[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-12-3-6-14(11(7-12)8-17)20-9-10-1-4-13(5-2-10)16(18)19/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTVGWREOGDGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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